molecular formula C8H9F3N2O3S B2606540 2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid CAS No. 2253640-41-2

2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid

Cat. No.: B2606540
CAS No.: 2253640-41-2
M. Wt: 270.23
InChI Key: XQYKACGUIBBVHE-UHFFFAOYSA-N
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Description

The compound “2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid” is a chemical compound with a molecular weight of 282.18 . It is stored at room temperature and is available in powder form . The IUPAC name for this compound is 2,2,2-trifluoroacetic acid–2-(azetidin-3-yl)oxazole-4-carboxylic acid (1/1) .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, a polymorphic transition as a result of grinding was found for 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid . The thorough study of polymorphic structures before and after crystal structure transformation has revealed some pre-conditions for a polymorphic transition and regularities of changes in molecular and crystal structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Physical and Chemical Properties Analysis

The compound “this compound” is a powder that is stored at room temperature . Its molecular weight is 282.18 .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have developed highly diastereoselective synthesis methods for novel benzothiazole-substituted β-lactam hybrids, starting from available precursors like (benzo[d]thiazol-2-yl)phenol. These compounds show moderate antimicrobial activities against a broad panel of bacterial strains and possess antimalarial properties when certain groups are added to the β-lactam ring. Their potential as medicines is further supported by hemolytic activity and mammalian cell toxicity surveys (Alborz et al., 2018).

Antimicrobial and Antitubercular Agents

Another line of research has explored the synthesis of 2-azetidinones for their potential as antitubercular agents. These compounds, bearing a thiazole nucleus, have been investigated for their biological activities, showcasing how modifications to the azetidinone structure can significantly impact their biodynamic behavior against Mycobacterium tuberculosis (Parikh et al., 2000).

Anticancer and Antimicrobial Properties

The development of fluorene-based bioactive agents incorporating thiazolidinone and azetidinone analogs represents a significant advance in targeting multidrug-resistant strains and certain cancer cell lines. These compounds were evaluated for their efficacy against microbial strains and cancer cell lines, with some showing remarkable activity. The mode of action and binding interactions were studied through FACS analysis and molecular docking, highlighting the therapeutic potential of these heterocyclic compounds (Hussein et al., 2020).

Novel Synthesis Methods

Research has also focused on novel synthesis methods for creating azetidinones and thiazolidinones with potential antimicrobial properties. These methods involve reactions of Schiff base derivatives with chloroacetyl chloride and mercaptoacetic acid, respectively. The synthesized compounds have been screened for antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (Kapadia et al., 2007).

Antioxidant Properties

Another intriguing area of research involves the synthesis of thiazole derivatives with antioxidant properties. These compounds have been evaluated in vitro for their ability to counteract oxidative stress, showcasing the potential of such heterocyclic compounds in developing antioxidant therapies (Jaishree et al., 2012).

Mechanism of Action

Safety and Hazards

The safety information for this compound includes pictograms GHS05 and GHS07, with the signal word “Danger”. Hazard statements include H302, H315, H318, and H335 .

Future Directions

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . This suggests potential future directions for the synthesis and application of similar compounds.

Properties

IUPAC Name

2-(azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS.C2HF3O2/c1-2-10-6(8-1)9-5-3-7-4-5;3-2(4,5)1(6)7/h1-2,5,7H,3-4H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYKACGUIBBVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=NC=CS2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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